molecular formula C21H25N5O B5518952 3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine

3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine

Cat. No.: B5518952
M. Wt: 363.5 g/mol
InChI Key: CYHQVNOPNKOQHI-UHFFFAOYSA-N
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Description

3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine is a useful research compound. Its molecular formula is C21H25N5O and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.20591044 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Convenient Synthesis and Chemical Properties

  • A Convenient Synthesis of Piperidines : The synthesis of 3- and 4-(1H-azol-1-yl)piperidines, involving arylation of azoles with bromopyridines and subsequent reduction, shows a method potentially applicable to the synthesis of compounds including 3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine (Shevchuk et al., 2012).

Biological Activities and Applications

  • Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives : Novel imidazo[1,2-a]pyridine-3-carboxamides were synthesized, showing significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This points to the potential antimycobacterial applications of structurally similar compounds (Lv et al., 2017).
  • Antimicrobial Activity of Thiazolo[3,2]pyridines : The synthesis and antimicrobial screening of thiazolo[3, 2]pyridines containing pyrazolyl moiety, demonstrating significant activity against a range of bacterial and fungal strains, hint at the broad-spectrum antimicrobial potential of related compounds (El‐Emary et al., 2005).

Chemical Interaction and Mechanistic Insights

  • Reactions with Aromatic Aldehydes : The interaction of 3-(benzimidazolyl-2)-2-iminocoumarins with aromatic aldehydes in the presence of piperidine, leading to the synthesis of benzopyrano[3,2-e]pyrimidines, illustrates the chemical versatility and reactivity of benzimidazole and piperidine derivatives (Gorobets & Abakumov, 2002).

Synthesis and Optimization of Derivatives

  • Efficient Syntheses of Pyridine Derivatives : The synthesis of a novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives via reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with various derivatives, showcases a methodology that could be applied to synthesize and optimize derivatives of this compound for enhanced biological activity or specificity (Goli-Garmroodi et al., 2015).

Properties

IUPAC Name

1-[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-3-pyrazol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c27-20(9-14-26-13-5-10-23-26)24-12-4-8-19(17-24)21-22-11-15-25(21)16-18-6-2-1-3-7-18/h1-3,5-7,10-11,13,15,19H,4,8-9,12,14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHQVNOPNKOQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=CC=N2)C3=NC=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.